molecular formula C21H23N5O B12249927 N-ethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide

N-ethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide

Cat. No.: B12249927
M. Wt: 361.4 g/mol
InChI Key: MTJDPZGRGFDWLD-UHFFFAOYSA-N
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Description

N-ethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide is a complex organic compound that features a combination of pyridine, naphthyridine, and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

N-ethyl-4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidine-1-carboxamide

InChI

InChI=1S/C21H23N5O/c1-2-23-21(27)26-11-7-16(8-12-26)19-4-3-17-13-18(14-24-20(17)25-19)15-5-9-22-10-6-15/h3-6,9-10,13-14,16H,2,7-8,11-12H2,1H3,(H,23,27)

InChI Key

MTJDPZGRGFDWLD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCC(CC1)C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated naphthyridine derivative reacts with piperidine.

    Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and naphthyridine rings, using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Halides, organometallic reagents, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-ethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-ethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-(pyridin-4-yl)ethanamine: Similar structure but lacks the naphthyridine ring.

    N-(pyridin-4-yl)pyridin-4-amine: Contains two pyridine rings but lacks the piperidine and naphthyridine rings.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a piperazine ring instead of piperidine and a benzamide group.

Uniqueness

N-ethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide is unique due to its combination of pyridine, naphthyridine, and piperidine rings, which confer specific chemical and biological properties. This unique structure allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research.

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